Remodelin is a small molecule identified as a potential inhibitor of N-acetyltransferase 10 (NAT10), an enzyme responsible for the N4-acetylcytidine (ac4C) modification of RNA. [, ] This RNA modification plays a significant role in various cellular processes, including mRNA stability, translation, and gene expression. [, , , ] While initially hailed as a specific NAT10 inhibitor, subsequent research has challenged this claim and highlighted Remodelin's potential for interacting with multiple protein targets, suggesting a more complex mechanism of action. []
Target Identification: A thorough investigation of Remodelin's protein targets, beyond NAT10, is crucial for understanding its diverse cellular effects. Proteome-wide profiling and affinity-based assays could provide valuable insights. []
Structure-Activity Relationship Studies: Developing Remodelin analogues with enhanced target specificity and improved pharmacological properties could enhance its therapeutic potential. [, , ]
Clinical Translation: While preclinical studies have shown promising results, further investigation is needed to assess Remodelin's safety and efficacy in clinical settings. Well-designed clinical trials will be essential for evaluating its therapeutic value in humans. [, , , , ]
Remodelin is classified as a histone acetyltransferase inhibitor. It was initially identified through its effects on cellular morphology and function, particularly in models of Hutchinson-Gilford progeria syndrome (HGPS) and cancer. The empirical formula for Remodelin is C15H14N4S, with a molecular weight of approximately 282.36 g/mol .
The synthesis of Remodelin involves several chemical steps that yield the final compound with specific functional groups that enable its interaction with NAT10. Research indicates that the compound can be synthesized through modifications of earlier analogs that exhibited similar biological activities. The synthesis typically involves:
The detailed synthetic pathway has been documented in various studies, highlighting the importance of each step in maintaining the integrity of the compound's structure .
The molecular structure of Remodelin has been elucidated through various computational methods, including molecular docking studies. The compound features a hydrazone linkage, which is essential for its interaction with NAT10. Key structural data include:
Molecular docking studies have shown that Remodelin binds within the acetyl-CoA binding pocket of NAT10, indicating its potential as a targeted inhibitor .
Remodelin primarily acts by inhibiting the acetylation process mediated by NAT10. This inhibition leads to decreased mRNA stability and translation efficiency, which can have significant implications in cancer biology. The interactions between Remodelin and NAT10 have been characterized through various assays:
These reactions are critical for understanding how Remodelin can modulate gene expression profiles in cancer cells .
Remodelin's mechanism of action involves the inhibition of NAT10, which is responsible for adding acetyl groups to RNA molecules, specifically at the N4 position of cytidine (forming N4-acetylcytidine). By blocking this activity, Remodelin disrupts normal RNA modification processes:
The pharmacological effects observed suggest that Remodelin may provide a novel approach to cancer treatment by targeting RNA modification pathways.
Remodelin exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation strategies for therapeutic applications.
Remodelin has several promising applications in scientific research:
Hutchinson-Gilford Progeria Syndrome (HGPS) is a lethal genetic disorder driven by a point mutation in the LMNA gene (c.1824C>T), resulting in aberrant splicing and production of progerin, a truncated and permanently farnesylated lamin A variant [1] [4]. Progerin accumulates at the nuclear envelope, disrupting nuclear architecture, chromatin organization, and DNA repair mechanisms. This manifests cellularly as misshapen nuclei, loss of heterochromatin, and genomic instability, and clinically as accelerated aging with cardiovascular pathology as the primary cause of mortality [1] [4] [6]. Prior therapeutic strategies focused on inhibiting progerin farnesylation using farnesyltransferase inhibitors (FTIs; e.g., lonafarnib). Though FTIs showed partial clinical improvement, they failed to fully reverse nuclear defects or significantly extend lifespan, highlighting the need for alternative mechanistic approaches [4] [6].
The discovery of Remodelin originated from a phenotypic screen designed to identify compounds rescuing nuclear architecture defects. Researchers induced LMNA depletion or progerin expression in human cells, resulting in characteristic nuclear blebbing and loss of nuclear circularity. Screening a library of epigenetic modifiers revealed that a compound initially termed "Compound 1" (later identified as a derivative of CPTH2) significantly restored nuclear morphology [2] [9]. Crucially, this correction occurred independently of mitosis and without altering the cell cycle. Further validation confirmed efficacy across multiple cell types:
The initial hit ("Compound 1") was structurally related to CPTH2 (4-(4-chlorophenyl)-2-(2-cyclopentylidenehydrazinyl)thiazole), identified in yeast as a putative GCN5 histone acetyltransferase inhibitor [2]. However, nuclear shape rescue in laminopathic cells proved GCN5-independent. Significant limitations of the parent molecule included photodegradation and chemical instability upon air exposure [2]. To address this, a structure-activity relationship (SAR) campaign was undertaken:
This optimized molecule, designated Remodelin, exhibited superior stability and potency compared to the parent CPTH2 while retaining the core nuclear remodeling activity [2]. Crucially, target identification using a clickable Remodelin analog coupled with mass spectrometry definitively pinpointed N-acetyltransferase 10 (NAT10) as its direct binding partner and functional target [2] [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: